1H-Indole-3-decanol, 6-methoxy, also known as 10-(6-methoxy-1H-indol-3-yl)decan-1-ol, is a chemical compound with the molecular formula C19H29NO2 and a molecular weight of approximately 303.44 g/mol . The compound features an indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the methoxy group at the 6-position enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry and natural product synthesis.
The indole moiety in 1H-Indole-3-decanol, 6-methoxy is known for its rich chemistry, particularly in electrophilic substitution reactions due to the electron-donating nature of the methoxy group. The methoxy substituent can activate the indole ring towards various electrophilic attacks, allowing for reactions such as:
Compounds containing indole structures are known for a wide range of biological activities, including:
The synthesis of 1H-Indole-3-decanol, 6-methoxy can be achieved through several methods:
1H-Indole-3-decanol, 6-methoxy has potential applications in various fields:
Research into the interaction of 1H-Indole-3-decanol, 6-methoxy with biological systems is ongoing. Studies typically focus on:
Several compounds share structural similarities with 1H-Indole-3-decanol, 6-methoxy. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1H-Indole-3-carboxaldehyde | Indole ring with an aldehyde functional group | Known for its reactivity in forming various derivatives. |
| 5-Methoxyindole | Indole with a methoxy group at position 5 | Exhibits different electrophilic reactivity compared to 6-methoxy. |
| Indole-3-acetic acid | Indole structure with an acetic acid side chain | Functions primarily as a plant hormone (auxin). |
| 4-Methoxyindole | Methoxy group at position 4 | Different biological activity profile compared to 6-methoxy derivatives. |
The unique feature of 1H-Indole-3-decanol, 6-methoxy lies in its long aliphatic decanol side chain combined with the methoxy-substituted indole structure, which may enhance its lipophilicity and influence its pharmacokinetic properties compared to other similar compounds.
Indole, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, was first isolated in 1866 from coal tar by Adolf von Baeyer. Its discovery marked the beginning of extensive research into heterocyclic compounds, driven by their prevalence in natural products. For example, the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin all feature indole moieties. Early synthetic methods, such as the Fischer indole synthesis (1883), enabled the production of diverse derivatives, accelerating pharmacological explorations.
By the mid-20th century, indole alkaloids like reserpine and strychnine demonstrated the therapeutic potential of these structures, spurring interest in synthetic modifications. The introduction of substituents like methoxy groups and alkyl chains became a common strategy to fine-tune bioactivity. For instance, 6-methoxyindole derivatives were studied for their role in plant growth regulation and antimicrobial activity.
Modern indole chemistry focuses on targeted substitutions to optimize interactions with biological targets. The decanol chain in 1H-Indole-3-decanol, 6-methoxy- exemplifies this approach, where alkylation at position 3 enhances lipid solubility. This modification is critical for compounds intended to traverse cell membranes or bind hydrophobic enzyme pockets. Comparative studies of indole derivatives with varying chain lengths (e.g., hexadecanol vs. decanol) reveal that shorter chains like decanol balance lipophilicity and solubility more effectively, reducing aggregation in aqueous environments.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 1H-Indole-3-decanol, 6-methoxy- | $$ \text{C}{19}\text{H}{29}\text{NO}_2 $$ | 303.44 | 6-methoxy, 3-decanol |
| 6-Methoxyindole | $$ \text{C}9\text{H}9\text{NO} $$ | 147.17 | 6-methoxy |
| 1H-Indole-3-hexadecanol, 4-methoxy- | $$ \text{C}{25}\text{H}{41}\text{NO}_2 $$ | 387.60 | 4-methoxy, 3-hexadecanol |
The compound 1H-Indole-3-decanol, 6-methoxy- represents a complex indole derivative with systematic nomenclature reflecting its multifaceted structural architecture [2]. The complete IUPAC name for this compound is 10-[6-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]decan-1-ol, which delineates the precise positioning of all functional groups within the molecular framework [2]. This nomenclature system follows the established conventions for heterocyclic aromatic compounds, where the indole core serves as the parent structure [8].
The systematic classification places this compound within the broader category of indole derivatives, specifically as a substituted indole bearing multiple functional modifications [15]. The indole moiety constitutes a bicyclic aromatic heterocycle comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring [8] [16]. This fundamental structural unit classifies the compound as an aromatic heterocyclic organic compound with the general formula framework derived from the parent indole structure [16] [17].
The hierarchical classification system positions this compound as follows: it belongs to the class of organic compounds known as indoles, which are characterized by compounds containing an indole moiety consisting of a pyrrole ring fused to benzene to form 2,3-benzopyrrole [15]. The presence of the methoxy substituent at the 6-position further categorizes it within the subclass of methoxyindole derivatives [5]. The additional sulfonyl protecting group and decanol chain create a unique structural signature that distinguishes this compound from simpler indole derivatives [2].
| Classification Level | Category | Description |
|---|---|---|
| Primary Classification | Aromatic Heterocycles | Compounds containing aromatic rings with heteroatoms |
| Secondary Classification | Indole Derivatives | Bicyclic compounds with fused benzene-pyrrole rings |
| Tertiary Classification | Methoxyindoles | Indoles with methoxy substituents |
| Quaternary Classification | Protected Indole Alcohols | Complex derivatives with protective groups and alcohol functionality |
The molecular formula C₂₆H₃₅NO₅S accurately represents the atomic composition of 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-, with experimental verification confirming a molecular weight of 473.6 grams per mole [2]. This molecular weight determination has been established through high-resolution mass spectrometry analysis, providing precise molecular ion identification [2]. The molecular formula reveals a substantial organic molecule containing twenty-six carbon atoms, thirty-five hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom [2].
The distribution of atoms within the molecular structure demonstrates the complexity of this indole derivative, with the carbon framework constituting the largest proportion of the molecular mass [2]. The carbon-to-nitrogen ratio of 26:1 indicates a highly substituted indole system, while the carbon-to-oxygen ratio of 5.2:1 reflects the presence of multiple oxygen-containing functional groups including methoxy and sulfonyl moieties [2]. The molecular weight per carbon atom calculates to approximately 18.2 grams per mole, suggesting significant heteroatom contribution to the overall molecular mass [2].
The heteroatom percentage within the molecule reaches 21.2%, indicating substantial non-carbon content that influences both physical and chemical properties [2]. This high heteroatom content contributes to the compound's potential for hydrogen bonding interactions and affects its solubility characteristics in various solvents [2]. The presence of sulfur as a heteroatom introduces additional complexity to the electronic structure and potential reactivity patterns [2].
| Molecular Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₆H₃₅NO₅S | Complete atomic composition |
| Molecular Weight | 473.6 g/mol | Experimental mass determination |
| Carbon Content | 26 atoms (65.83 g/mol) | Primary structural framework |
| Heteroatom Content | 7 atoms (N, O, S) | Electronic and chemical properties |
| Molecular Weight per Carbon | 18.2 g/mol | Structural complexity indicator |
| Heteroatom Percentage | 21.2% | Non-carbon atomic contribution |
The synthesis of 1H-Indole-3-decanol, 6-methoxy- requires a comprehensive understanding of indole chemistry and strategic application of established synthetic methodologies. This compound, with its molecular formula C19H29NO2 and molecular weight of 303.44 g/mol , presents unique synthetic challenges due to its long aliphatic decanol chain and methoxy-substituted indole core. The following sections detail the synthetic approaches applicable to this target molecule.
Traditional organic synthesis methods form the foundation for constructing indole derivatives and remain highly relevant for synthesizing complex molecules like 1H-Indole-3-decanol, 6-methoxy-. These established methodologies offer reliable pathways with well-understood mechanisms and predictable outcomes.
Fischer Indole Synthesis represents the most widely applied traditional method for indole construction [2] [3]. This reaction involves the acid-catalyzed cyclization of phenylhydrazones derived from carbonyl compounds. For 6-methoxyindole derivatives, the Fischer synthesis requires careful consideration of regioselectivity, particularly when using methoxy-substituted phenylhydrazines. Studies have demonstrated that 2-methoxyphenylhydrazones undergo abnormal Fischer indole synthesis under certain conditions, producing 6-chloroindole derivatives as major products when treated with hydrogen chloride in ethanol [4]. This abnormal reaction results from cyclization occurring on the substituted side of the benzene ring, a phenomenon not previously observed in Fischer indole chemistry.
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine, Carbonyl compound, Acid catalyst | Acid (HCl, H2SO4), Heat (80-150°C) | Wide substrate scope, High yields | Harsh conditions, Side reactions |
| Bartoli Indole Synthesis | Alkenyl Grignard reagent (3 equiv), o-Substituted nitroarene | THF, -78°C to RT, Acid workup | Regioselective, Tolerates various substituents | Requires excess Grignard reagent |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate, Base | Strong base (LDA), Low temperature | Good for electron-deficient systems | Limited substrate scope |
| Cadogan Indole Synthesis | o-Nitrophenylacetylene, Triethyl phosphite | Heat (150-200°C), Inert atmosphere | Metal-free conditions | High temperatures required |
| Leimgruber-Batcho Synthesis | o-Nitrotoluene, DMF acetal, Reducing agent | Heat (120-150°C), Pd/C, H2 | Mild reducing conditions | Multi-step process |
| Bischler Indole Synthesis | α-Haloketone, Aniline, Acid catalyst | Acid catalyst, Heat (180-200°C) | Simple starting materials | Drastic reaction conditions |
Bartoli Indole Synthesis provides an alternative approach using alkenyl Grignard reagents with o-substituted nitroarenes [5]. This method offers excellent regioselectivity and tolerates various ortho-substituents including methoxy groups. The reaction mechanism involves three equivalents of the Grignard reagent: the first attacks the nitro group oxygen, the second attacks the resulting nitrosoarene, and the third removes the proton during ring closure. For 6-methoxyindole synthesis, this method provides controlled access to 7-substituted indoles with high selectivity.
The Reissert, Cadogan, and Leimgruber-Batcho syntheses represent additional traditional approaches particularly useful for specific substitution patterns [2]. The Reissert synthesis excels with electron-deficient systems, while the Cadogan synthesis offers metal-free conditions despite requiring high temperatures. The Leimgruber-Batcho approach provides milder reducing conditions suitable for sensitive functional groups.
These traditional methods establish the indole core structure, which can subsequently undergo C-3 functionalization to introduce the decanol chain through various alkylation strategies or cross-coupling reactions.
Multi-component reactions (MCRs) have emerged as powerful tools for constructing complex indole derivatives in single synthetic operations. These strategies offer significant advantages in terms of atom economy, synthetic efficiency, and molecular diversity generation [6] [7] [8].
Three-Component Mannich-Type Reactions represent a prominent MCR strategy for indole functionalization. Singh and colleagues demonstrated highly efficient synthesis of 3-amino-alkylated indoles through one-pot three-component reactions involving indoles, amines, and alcohols [6]. Using iron nitrate nonahydrate with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as catalyst, this method achieves excellent yields (87-98%) under mild conditions. The reaction proceeds through iminium ion formation followed by nucleophilic attack by the indole at the C-3 position.
| Strategy | Components | Catalyst System | Yield Range (%) | Key Features |
|---|---|---|---|---|
| Three-Component Mannich Reaction | Indole, Amine, Aldehyde | Fe(NO3)3·9H2O/TEMPO or FHS | 87-98 | High efficiency, broad scope |
| Ugi-Tetrazole Four-Component Reaction | Aniline, Isocyanide, Aldehyde, TMSN3 | Room temperature, aqueous conditions | 65-85 | Mild conditions, functional group tolerance |
| Palladium-Catalyzed Three-Component Coupling | Indole, β-Ketoester, Arylboronic acid | Pd catalyst, oxidative conditions | 70-90 | Regioselective, metal-catalyzed |
| Acid-Catalyzed Multicomponent Cyclization | Indole, Arylglyoxal, β-Nitrostyrene | Silica-supported ionic liquid | 75-92 | Environmentally benign |
| One-Pot Fischer Indolization-Alkylation | Aryl hydrazine, Ketone, Alkyl halide | Piperidine, p-TsOH | 80-95 | Rapid synthesis, high yields |
| Four-Component Indole Assembly | Indole-2-aldehyde, Acid, Aniline, Isocyanide | Cu/Pd dual catalysis, microwave | 60-85 | Complex scaffolds, post-transformations |
Ugi-Tetrazole Four-Component Reactions provide access to highly substituted indole derivatives through mild, room-temperature conditions [9]. This approach involves anilines, isocyanides, aldehydes, and trimethylsilyl azide in aqueous solutions, followed by acid-mediated cyclization. The resulting products contain tetrazole substituents that can undergo further transformations to introduce various functional groups.
Palladium-Catalyzed Three-Component Coupling reactions combine indoles with β-ketoesters and arylboronic acids under oxidative conditions [6]. These reactions demonstrate excellent regioselectivity and functional group tolerance, providing access to complex indole derivatives with multiple substitution patterns. The palladium catalyst facilitates selective coupling while preventing undesired side reactions.
The modular assembly approach reported for tetrahydrocarboline-type indole alkaloids demonstrates the power of MCR strategies [8]. This protocol involves 2-alkylated or 3-alkylated indoles, formaldehyde, and amine hydrochlorides in one-pot reactions, delivering γ-tetrahydrocarbolines or β-tetrahydrocarbolines directly. The broad compatibility with medicinally relevant functionality makes this approach particularly valuable for pharmaceutical applications.
One-Pot Fischer Indolization-N-alkylation sequences represent another efficient MCR strategy [10]. This three-component protocol combines aryl hydrazines, ketones, and alkyl halides in a single operation, completing both indole formation and N-alkylation within 30 minutes. The rapid reaction times and high yields (80-95%) make this approach attractive for parallel synthesis applications.
The introduction of sulfonyl groups and methoxy substituents represents critical functionalization steps in indole chemistry. These modifications significantly influence the electronic properties and biological activity of indole derivatives [11] [12] [13].
| Method | Target Position | Key Reagents | Conditions | Selectivity |
|---|---|---|---|---|
| Iodophor-Mediated Sulfonylation | C-2 | Sulfonyl hydrazide, H2O2, Iodophor | 60°C, 10 min, Aqueous phase | Regioselective C-2 |
| Copper-Catalyzed C-3 Sulfonylation | C-3 | Sodium sulfinate, CuI, Phenanthroline | Air atmosphere, Short reaction time | Selective C-3 |
| Electrochemical Sulfonylation | C-2/C-3 | Inorganic sulfites, Alcohols | Electrochemical cell, Room temperature | Position-dependent |
| Fischer Indole with Methoxyphenylhydrazone | C-6/C-7 | Methoxyphenylhydrazone, Acid catalyst | HCl/EtOH or ZnCl2/AcOH | Substituent-directed |
| Direct Methoxylation via Electrophilic Substitution | C-4/C-5/C-6/C-7 | Methoxylating agents, Lewis acid | Lewis acid, Controlled temperature | Electronic control |
| Rhodium-Catalyzed C-H Functionalization | C-2/C-4/C-5/C-6/C-7 | RhCp*Cl2, Directing groups | Mild conditions, Functional group tolerance | Directing group dependent |
Copper-Catalyzed C-3 Sulfonylation represents a complementary approach targeting the more nucleophilic C-3 position [13]. Using copper(I) iodide with 1,10-phenanthroline as ligand, this method achieves selective C-3 sulfonylation with sodium sulfinates under air atmosphere. The mild reaction conditions and short reaction times make this approach suitable for sensitive substrates.
Electrochemical Sulfonylation offers a modern, sustainable approach using inorganic sulfites and alcohols [14]. This method operates under ambient conditions in electrochemical cells, providing position-selective sulfonylation depending on the electronic properties of the indole substrate and reaction conditions.
Methoxy Group Introduction through Fischer indole synthesis with methoxyphenylhydrazones provides direct access to methoxy-substituted indoles [4]. The position of methoxy group introduction depends on the substitution pattern of the phenylhydrazone precursor. Studies have revealed that 2-methoxyphenylhydrazones exhibit unique reactivity patterns, often leading to abnormal cyclization products under specific conditions.
Direct Methoxylation via Electrophilic Substitution allows post-synthetic introduction of methoxy groups at various positions on the indole ring [12]. The regioselectivity depends on electronic factors, with electron-donating methoxy groups activating specific positions toward further electrophilic attack. Methoxy-activated indoles show enhanced reactivity for formylation, acylation, halogenation, and nitration reactions.
Rhodium-Catalyzed C-H Functionalization provides versatile access to various positions on the indole ring through directing group strategies [15]. Using rhodium complexes such as [RhCp*Cl2]2, this approach enables selective functionalization at C-2, C-4, C-5, C-6, or C-7 positions depending on the directing group employed. The mild conditions and excellent functional group tolerance make this method particularly valuable for complex molecule synthesis.
Effective purification and isolation protocols are essential for obtaining high-purity 1H-Indole-3-decanol, 6-methoxy- suitable for biological evaluation and further synthetic applications. The compound's unique structure, combining a polar indole core with a long aliphatic chain and methoxy substituent, requires carefully optimized purification strategies.
Flash Column Chromatography represents the most versatile and widely applied purification method for indole derivatives [16]. For 1H-Indole-3-decanol, 6-methoxy- purification, silica gel chromatography using hexanes:ethyl acetate gradient systems (typically 9:1 to 7:3) provides excellent separation efficiency. The compound can be monitored by thin-layer chromatography using UV visualization at 254 nm and 280 nm. Typical recovery rates range from 70-90% with purities achieving 95-99%.
| Technique | Mobile Phase/Solvent System | Stationary Phase | Detection Method | Typical Recovery (%) | Purity Achieved |
|---|---|---|---|---|---|
| Flash Column Chromatography | Hexanes:EtOAc gradients (2:98 to 60:40) | Silica gel (40-63 μm) | UV (254 nm, 280 nm) | 70-90 | 95-99% |
| High-Performance Liquid Chromatography (HPLC) | Methanol:Water with pH adjustment | C18 reversed-phase columns | UV-Vis (280 nm), Fluorescence | 85-95 | 98-99.5% |
| Preparative Thin Layer Chromatography | Hexanes:EtOAc (2:1 to 1:1) | Silica gel TLC plates | UV lamp visualization | 60-80 | 90-95% |
| Recrystallization | Ethanol, Toluene, or mixed solvents | Not applicable | Melting point, NMR verification | 40-80 | 98-99.9% |
| Liquid-Liquid Extraction | Organic solvent/Water two-phase | Not applicable | TLC monitoring | 80-95 | 85-95% |
High-Performance Liquid Chromatography (HPLC) provides the highest resolution separation for analytical and preparative applications [17] [18]. Ion suppression reversed-phase HPLC has proven particularly effective for substituted indole derivatives. Using C18 columns with methanol:water mobile phases at controlled pH (7.0-8.5 for basic indoles), this method achieves excellent separation of closely related compounds with recoveries of 85-95% and purities exceeding 98%.
Preparative Thin Layer Chromatography offers a simple and cost-effective approach for small-scale purifications. Using silica gel plates with hexanes:ethyl acetate solvent systems (2:1 to 1:1), compounds can be visualized under UV light and isolated by scraping and extraction. While limited in capacity, this method provides 90-95% purity with 60-80% recovery.
Recrystallization serves as an excellent final purification step for crystalline indole derivatives [19]. Ethanol represents the most suitable solvent for 1H-Indole-3-decanol, 6-methoxy- recrystallization, providing high-purity crystals (98-99.9%) despite moderate recovery rates (40-80%). The process involves dissolving the compound in minimal hot ethanol followed by slow cooling to promote crystal formation.
Liquid-Liquid Extraction forms an essential component of workup procedures [19]. The amphiphilic nature of 1H-Indole-3-decanol, 6-methoxy- requires careful selection of extraction solvents. Ethyl acetate extraction from aqueous media followed by washing with saturated sodium bicarbonate and brine provides effective removal of impurities while maintaining high recovery (80-95%).
Specialized Purification Protocols for indole-containing compounds include amino anion exchange chromatography, which proves particularly effective for indole-3-acetic acid derivatives [20] [21]. This method employs amino exchange resins with buffered mobile phases, achieving 85-95% recovery with 95-99% purity.
Solvent Crystallization represents an industrial-scale purification approach particularly relevant for indole purification from crude mixtures [22]. Using n-hexane as crystallization solvent, this method exploits the low solubility of indole compounds in aliphatic hydrocarbons while maintaining high solubility of impurities. The process achieves exceptional purity (99-99.5%) with good recovery (85-99%).
Optimization Parameters for chromatographic purification include column sizing (25-100 g silica for 1-10 g crude material), flow rates (35-50 mL/min for preparative applications), and gradient slopes (2-5% increase per column volume). Temperature control at room temperature (20-25°C) ensures consistent retention times and optimal separation efficiency.